5-氨基-N,N-二乙基-2-甲基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

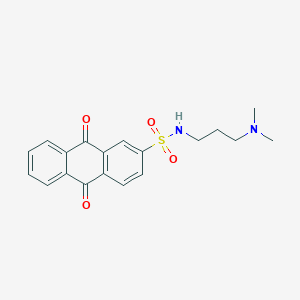

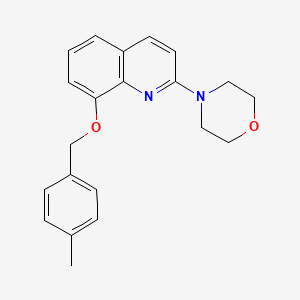

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is a chemical compound with the CAS number 52236-76-7 . It has a molecular weight of 242.34 . This compound is used extensively in scientific research due to its multifaceted properties.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3 . This indicates the molecular structure of the compound. It is stored at room temperature . The physical form of the compound is a powder .

科学研究应用

磺酰胺衍生物在药物化学中的应用

磺酰胺类药物,包括5-氨基-N,N-二乙基-2-甲基苯-1-磺酰胺,自其问世以来,一直是抗菌药物开发的基础。研究已将其应用范围扩展到包括广泛的生物活性潜力。现代衍生物在各种领域展示了活性,包括抗菌、抗癌、抗寄生虫、抗炎、抗惊厥、抗青光眼、抗糖尿病、抗癫痫,甚至利尿药物。磺酰胺化学的多功能性允许创建具有广泛医学应用和重大开发价值的化合物。对经典抗菌磺酰胺进行结构修饰,产生了一系列具有增强疗效和低毒性的药物,突出了该化合物在药物设计和药物研究中的核心作用 (He et al., 2016)。

新型环状化合物的合成

5-氨基-N,N-二乙基-2-甲基苯-1-磺酰胺作为新型环状化合物的合成核心结构。研究开发了合成和表征含有氨基苯磺酰胺的新型环状化合物的方法,包括开发顺序尼古拉斯和鲍森-汉德反应。这些化合物对磺酰胺或磺酰胺基功能分子和药物的发现具有重要意义,展示了该化学物质在有机合成和制药工业寻求新型治疗剂中的关键作用 (Kaneda, 2020)。

基于磺酰胺的药物开发

磺酰胺化合物因其对细菌感染的广谱作用而得到认可。除了传统的抗菌用途外,磺酰胺类药物还在治疗多种疾病中发挥作用,包括癌症、青光眼、炎症和头皮屑等。对磺酰胺类抑制剂的持续探索,以期解决艾滋病、癌症和阿尔茨海默病等疾病,凸显了它们在药物开发中的重要性。这项研究表明磺酰胺类药物在药物化学和药物发现过程中持续的重要性,特别是在识别新的治疗靶点和开发具有改进的疗效和安全性特征的药物方面 (Gulcin & Taslimi, 2018)。

光动力疗法的增强

研究还探讨了磺酰胺类药物,如5-氨基-N,N-二乙基-2-甲基苯-1-磺酰胺,在增强光动力疗法(PDT)对癌症等疾病的疗效中的应用。这涉及研究预处理策略,以增加治疗区域中光敏剂的积累,从而改善 PDT 的治疗效果。在这种情况下对磺酰胺衍生物的探索说明了该化合物在推进复杂疾病治疗中的潜力,为提高当前治疗方式的有效性提供了新的途径 (Gerritsen et al., 2008)。

安全和危害

作用机制

Target of Action

Similar compounds, such as sulfonamides, are known to inhibit bacterial enzymes like dihydropteroate synthetase .

Mode of Action

The mode of action of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide Sulfonamides, a class of compounds to which it may belong, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, affecting their growth and proliferation .

Result of Action

The molecular and cellular effects of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide Based on the action of similar compounds, it can be inferred that the inhibition of folic acid synthesis could lead to the disruption of bacterial growth and proliferation .

生化分析

Biochemical Properties

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sulfonamide drugs, which are known for their antibacterial properties . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to various biochemical effects. The compound’s interaction with enzymes such as dihydropteroate synthetase is particularly noteworthy, as it can inhibit the synthesis of folic acid in bacteria, leading to antibacterial effects .

Cellular Effects

The effects of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of adipocytes, promoting the conversion of white fat cells to metabolically active brown-like fat cells . This conversion is crucial for weight management and improved metabolism. Additionally, the compound’s influence on gene expression can lead to changes in cellular metabolism, further highlighting its significance in biochemical studies .

Molecular Mechanism

The molecular mechanism of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under normal storage conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been found to promote metabolic health and muscle growth by influencing various cellular processes . At higher doses, it may lead to toxic or adverse effects, such as changes in enzyme activity and cellular metabolism . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, the compound’s inhibition of the NNMT enzyme can lead to changes in the levels of nicotinamide adenine dinucleotide (NAD+), which is a key player in various cellular processes, including energy metabolism and DNA repair . These interactions highlight the compound’s significance in metabolic studies and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide within cells and tissues are essential for understanding its biochemical effects. The compound is known to interact with various transporters and binding proteins, which can influence its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is an important aspect of its biochemical properties. The compound’s activity and function can be influenced by its localization within specific cellular compartments or organelles. For example, the presence of targeting signals or post-translational modifications can direct the compound to specific subcellular locations, where it can exert its effects on cellular processes . Understanding these localization mechanisms is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.

属性

IUPAC Name |

5-amino-N,N-diethyl-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVYRAFIYQFRAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2612692.png)

![methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)

![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)